Product packaging for 6,6'-Dibromo-2,3'-bipyridine(Cat. No.:CAS No. 942206-17-9)

6,6'-Dibromo-2,3'-bipyridine

Cat. No.: B3195971
CAS No.: 942206-17-9
M. Wt: 313.98 g/mol
InChI Key: PHHCZWMVSJDJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Bipyridine Derivatives in Contemporary Chemical Research

Bipyridine derivatives are a class of organic compounds that have garnered significant interest across diverse fields of chemical research. scbt.com Their utility stems from the two interconnected pyridine (B92270) rings, which can act as bidentate ligands, forming stable complexes with a wide array of metal ions. wikipedia.org These metal complexes are at the heart of numerous applications, including catalysis, where they can facilitate a variety of organic transformations, and materials science, where they are integral to the development of light-emitting diodes (OLEDs) and photovoltaic devices. wikipedia.orgmdpi.com Furthermore, the bipyridine framework is a key component in supramolecular chemistry, enabling the construction of intricate molecular architectures through non-covalent interactions. nih.gov The biological activity of some bipyridine derivatives has also led to their investigation in medicinal chemistry. sigmaaldrich.com

Structural Characteristics and Isomeric Considerations of 2,3'-Bipyridine (B14897)

Bipyridines can exist in several isomeric forms, depending on the point of connection between the two pyridine rings. While the symmetrical 2,2'- and 4,4'-bipyridine (B149096) isomers are the most extensively studied, the asymmetrical isomers, such as 2,3'-bipyridine , present unique structural features. nih.gov The key characteristic of 2,3'-bipyridine is its lack of a C2 rotation axis that is present in its 2,2' and 4,4' counterparts. This asymmetry influences its coordination geometry with metal centers and the potential for creating chiral molecules.

The spatial arrangement of the two pyridine rings in 2,3'-bipyridine is defined by the dihedral angle between them. In the solid state, this angle can vary significantly depending on the crystalline packing forces and the presence of substituents. bldpharm.com For instance, in the crystal structure of 2,3′-bipyridine-2′,6′-dicarbonitrile, four independent molecules in the asymmetric unit exhibit dihedral angles ranging from 5.51(9)° to 25.25(8)°. bldpharm.com This conformational flexibility is a distinguishing feature of asymmetrically linked bipyridines.

Rationale for Investigating 6,6'-Dibromo-2,3'-bipyridine in Academic Contexts

The introduction of halogen atoms, such as bromine, onto the bipyridine scaffold is a common strategy to modulate its electronic properties and reactivity. The investigation of This compound (CAS Number: 942206-17-9) is driven by several key factors. scbt.combldpharm.com The bromine atoms are electron-withdrawing, which can significantly alter the electron density of the pyridine rings, thereby influencing the compound's coordination properties and the stability of its metal complexes.

Furthermore, the bromine atoms serve as versatile synthetic handles. They are excellent leaving groups in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. mdpi.comclockss.org This allows for the straightforward introduction of a wide range of functional groups at the 6 and 6' positions, enabling the synthesis of more complex and tailored molecules. For example, the related compound, 6,6'-Dibromo-2,2'-bipyridine, is a common precursor for synthesizing a variety of substituted 2,2'-bipyridines for applications in catalysis and materials science. clockss.orgcdnsciencepub.comthieme-connect.com By analogy, this compound provides a gateway to a library of asymmetrically substituted bipyridine ligands.

Overview of Research Trajectories for Halogenated Bipyridine Scaffolds

Research into halogenated bipyridine scaffolds is a vibrant and expanding area. A primary trajectory involves their use as building blocks in organic synthesis. The ability to selectively functionalize the bipyridine core through cross-coupling reactions has led to the development of novel ligands for catalysis and new organic materials with tailored electronic and photophysical properties. mdpi.com

In materials science, halogenated bipyridines are explored for their role in creating metal-organic frameworks (MOFs) and coordination polymers. The halogen atoms can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of supramolecular structures. acs.org This allows for the rational design of materials with specific topologies and properties for applications such as gas storage and separation.

Another significant research direction is in the field of photochemistry and photophysics. Halogen substitution can influence the energy levels of the molecular orbitals in bipyridine metal complexes. For instance, studies on rhenium(I) complexes with halogenated 2,2'-bipyridine (B1663995) ligands have shown that the electronic nature of the substituents affects the rate of photochemical reactions. nih.gov Computational studies are also employed to predict how halogenation impacts the electronic structure and stability of bipyridine-based systems for applications in areas like solar energy conversion. rsc.org

Interactive Data Tables

Table 1: Comparison of Bipyridine Isomers

IsomerSymmetryCommon Applications
2,2'-BipyridineSymmetricalChelating ligand in coordination chemistry, catalysis, photochemistry. wikipedia.org
2,3'-Bipyridine Asymmetrical Building block for asymmetrical ligands, potential in chiral catalysis. solubilityofthings.comacs.org
4,4'-BipyridineSymmetricalBridging ligand in coordination polymers and MOFs.

Table 2: Typical Reactions of Halogenated Pyridines

Reaction TypeDescription
Suzuki CouplingPalladium-catalyzed cross-coupling of a boronic acid with an organohalide to form C-C bonds. mdpi.com
Stille CouplingPalladium-catalyzed cross-coupling of an organostannane with an organohalide.
Buchwald-Hartwig AminationPalladium-catalyzed formation of C-N bonds from an amine and an organohalide. clockss.org
Nucleophilic Aromatic SubstitutionReplacement of the halogen atom by a nucleophile. solubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6Br2N2 B3195971 6,6'-Dibromo-2,3'-bipyridine CAS No. 942206-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(6-bromopyridin-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2N2/c11-9-5-4-7(6-13-9)8-2-1-3-10(12)14-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHCZWMVSJDJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654744
Record name 6,6'-Dibromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942206-17-9
Record name 6,6′-Dibromo-2,3′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942206-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6'-Dibromo-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6,6 Dibromo 2,3 Bipyridine and Its Precursors

Retrosynthetic Analysis of 6,6'-Dibromo-2,3'-bipyridine

A retrosynthetic analysis of the target molecule, this compound, suggests two primary disconnection strategies. The first and most common approach involves the disconnection of the C2-C3' bond that links the two pyridine (B92270) rings. This points to a cross-coupling reaction between a 2-substituted-6-bromopyridine derivative and a 3-substituted-6-bromopyridine derivative. The substituents at the coupling positions are typically organometallic or halide functionalities suitable for transition-metal-catalyzed reactions.

A second, less direct strategy involves the initial formation of the 2,3'-bipyridine (B14897) core, followed by a double bromination reaction. This approach is challenged by the deactivation of the pyridine rings towards electrophilic substitution and the difficulty in controlling the regioselectivity of the bromination to exclusively yield the 6,6'-disubstituted product.

Precursor Synthesis Strategies for Substituted 2,3'-Bipyridines

The success of any cross-coupling strategy is contingent on the availability of suitable precursors. For the synthesis of this compound, the key precursors are derivatives of 2,6-dibromopyridine (B144722) and a suitably functionalized 3-halopyridine.

2,6-Dibromopyridine: This commercially available starting material is fundamental. It can serve as one of the coupling partners, providing the 6-bromo-2-pyridyl moiety.

Functionalized Pyridines for Coupling: The second coupling partner requires functionalization at the 3-position for coupling, while also bearing a bromine atom at the 6-position. This can be achieved through several routes:

Lithiation and Borylation/Stannylation: 2,5-Dibromopyridine can be selectively metallated at the 5-position, followed by quenching with an appropriate electrophile (e.g., a borate (B1201080) ester or a tin chloride) to install the necessary group for Suzuki or Stille coupling.

Halogen Dance Reactions: Under specific basic conditions, halogenated pyridines can undergo isomerization, although this can lead to product mixtures that are difficult to separate.

The synthesis of unsymmetrically substituted bipyridines can also be approached through cyclocondensation reactions. For instance, methods involving the cyclocondensation of β-ketoenamides derived from 1,3-diketones and acylated with a pyridinecarboxylic acid derivative can provide a flexible route to functionalized bipyridine cores, which can then be further modified. beilstein-journals.org

Direct Bromination Approaches for 2,3'-Bipyridine Systems

Direct bromination of an unsubstituted 2,3'-bipyridine core to achieve the 6,6'-dibromo substitution pattern is a significant challenge. Pyridine rings are electron-deficient and thus resistant to electrophilic aromatic substitution. researchgate.net When substitution does occur, it is often difficult to control the position and degree of halogenation.

To overcome this, several strategies can be employed:

Harsh Reaction Conditions: Bromination can sometimes be forced using high temperatures and strong Lewis acid catalysts, but this often results in low yields and a mixture of polybrominated products. researchgate.net

Activation via N-Oxide Formation: The formation of a pyridine N-oxide can activate the ring system to electrophilic substitution, directing bromination to the 4-position. researchgate.netscielo.br While not ideal for the 6,6'-positions, subsequent reactions can sometimes be used to manipulate the substitution pattern.

Radical Bromination: Methods involving radical initiators can provide alternative pathways for bromination. smolecule.com For instance, a practical approach for brominating methyl-substituted bipyridines involves a dibromination-debromination sequence, which avoids many impurities associated with direct bromination. researchgate.netingentaconnect.com

Use of Hydrohalide Salts: Performing the bromination on the hydrobromide salt of the bipyridine can alter the reactivity and selectivity of the reaction. researchgate.net

Cross-Coupling Methodologies for Construction of the 2,3'-Bipyridine Core

Transition-metal-catalyzed cross-coupling reactions represent the most powerful and versatile methods for constructing the C-C bond of the bipyridine core. mdpi.com These reactions offer high yields and good functional group tolerance under relatively mild conditions. preprints.orgorgsyn.org

The primary methods include:

Suzuki Coupling: This reaction pairs a pyridylboronic acid or ester with a halopyridine, catalyzed by a palladium complex. mdpi.com It is widely used due to the stability and low toxicity of the boronic acid reagents. preprints.org However, the stability of 2-pyridylboronic acid derivatives can sometimes be a challenge. mdpi.com

Stille Coupling: This method involves the coupling of a pyridyl-organotin compound (stannane) with a halopyridine, also catalyzed by palladium. mdpi.com While effective, a significant drawback is the toxicity of the organotin reagents and byproducts. orgsyn.org

Negishi Coupling: The Negishi coupling utilizes a pyridyl-organozinc halide, which is coupled with a halopyridine in the presence of a palladium or nickel catalyst. orgsyn.orgorgsyn.org This method is known for its high reactivity and tolerance of various functional groups. orgsyn.org The reactivity of halides in these couplings generally follows the order I > Br > Cl. orgsyn.org

Table 1: Comparison of Common Cross-Coupling Reactions for 2,3'-Bipyridine Synthesis
Coupling ReactionOrganometallic ReagentCoupling PartnerAdvantagesDisadvantagesTypical Catalyst
SuzukiPyridylboronic Acid/EsterHalopyridine (Br, I)Low toxicity of reagents; stable reagents; commercially available catalysts. mdpi.compreprints.orgPotential instability of 2-pyridylboronic acids; may require specific ligands. mdpi.comPd(PPh₃)₄, Pd(OAc)₂
StilleOrganostannane (e.g., R-SnBu₃)Halopyridine (Br, I, OTf)Good functional group tolerance; effective for complex fragments. mdpi.comHigh toxicity of tin compounds; purification can be difficult. orgsyn.orgPdCl₂(PPh₃)₂, Pd(dba)₂
NegishiOrganozinc Halide (R-ZnX)Halopyridine (Cl, Br, I)High reactivity; excellent functional group tolerance; mild conditions. orgsyn.orgReagents are moisture/air sensitive; requires in situ preparation. orgsyn.orgPd(PPh₃)₄, Pd(dba)₂/XPhos

Other coupling strategies, such as Ullmann and Wurtz homocoupling reactions, are also used for synthesizing symmetrical bipyridines and can be adapted for heterodimerization, though often with lower selectivity and yields. mdpi.com

Novel and Green Synthesis Approaches for this compound

Recent advances in organic synthesis have introduced more sustainable and efficient methods that are applicable to bipyridine synthesis.

C-H Activation: Direct C-H arylation is a highly atom-economical approach that avoids the need for pre-functionalizing one of the pyridine rings into an organometallic reagent. preprints.org This involves the direct coupling of a C-H bond on one pyridine with a C-X bond on another, catalyzed by a transition metal. mdpi.com

Electrochemical Methods: Electrochemical synthesis is a promising green chemistry approach as it uses electricity to drive reactions, minimizing the use of chemical oxidants or reductants. mdpi.comresearchgate.net Nickel-catalyzed electroreductive coupling of bromopyridines has been shown to be an effective method. mdpi.com

Mechanochemistry: Solid-state synthesis through mechanochemical methods (e.g., ball milling) can significantly reduce or eliminate the need for solvents, leading to shorter reaction times and lower environmental impact. nih.gov This approach has been successfully used to prepare metal complexes of bipyridines and holds promise for the synthesis of the ligands themselves. nih.gov

Photocatalysis: The use of light to drive chemical reactions offers a green alternative to thermally promoted processes, often allowing for reactions to proceed under milder conditions. preprints.org

Purification and Isolation Techniques for Halogenated Bipyridines

The final and crucial step in the synthesis is the purification and isolation of the target compound, this compound. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Chromatography: Flash column chromatography is the most common method for purifying bipyridine derivatives. researchgate.netcnr.it Due to the coordinating nature of the pyridine nitrogens, silica (B1680970) gel is often deactivated by flushing the column with a solvent mixture containing a small amount of a base, like triethylamine, to prevent peak tailing and product loss. orgsyn.org

Recrystallization: If the product is a solid with sufficient purity after initial workup, recrystallization from a suitable solvent system is an effective method to obtain highly pure material. This is particularly useful for removing minor impurities that are difficult to separate by chromatography. orgsyn.org

Sublimation: For thermally stable, non-volatile impurities, sublimation can be a powerful purification technique, especially for obtaining analytically pure samples. thieme-connect.comresearchgate.net

After purification, the structure and purity of this compound are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis. orgsyn.orgthieme-connect.com

Article on the Chemical Reactivity of this compound Cannot Be Generated

A comprehensive search for scientific literature detailing the specific chemical reactivity and functionalization strategies for the compound This compound did not yield sufficient information to construct the requested article.

The provided outline requires an in-depth analysis of this specific isomer, including:

Regioselectivity of Halogen-Metal Exchange Reactions: Differentiating the reactivity of the bromine atoms at the C6 and C6' positions during lithium-halogen and magnesium-halogen exchanges.

Control of Cross-Coupling Chemistry: Discussing the methods to achieve selective monosubstitution versus disubstitution in Suzuki-Miyaura, Sonogashira, Negishi, and Heck reactions.

Influence of Reaction Conditions: Detailing how factors like temperature, solvents, catalysts, and ligands affect the outcomes of the aforementioned reactions.

The available research and data primarily focus on the more common isomer, 6,6'-Dibromo-2,2'-bipyridine . While the synthesis of this compound is documented, detailed studies on its subsequent functionalization, particularly concerning the regioselective control required to fulfill the article's outline, are not present in the accessed resources.

Chemical Reactivity and Functionalization Strategies of 6,6 Dibromo 2,3 Bipyridine

Cross-Coupling Chemistry (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Heck)

Scope and Limitations of Derivatization via Cross-Coupling

Cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and 6,6'-Dibromo-2,3'-bipyridine is a suitable substrate for such transformations.

Suzuki-Miyaura cross-coupling is a widely used method for the derivatization of this compound. chemicalbook.commdpi.com For instance, the reaction of 6,6'-dibromo-2,2'-bipyridine with 2-methoxyphenylboronic acid in the presence of a palladium catalyst like palladium(II) acetate (B1210297) with triphenylphosphine (B44618) affords the corresponding dimethoxyphenyl-substituted bipyridine. analis.com.my Similarly, coupling with 4,4,5,5-tetramethyl-2-(2-(methylthio)phenyl)-1,3,2-dioxaborolane using a palladium catalyst yields 6,6'-di-(2″-methylthiophenyl)-2,2'-bipyridine. mdpi.com

The scope of the Suzuki-Miyaura coupling extends to the synthesis of various substituted bipyridines, which are valuable ligands and building blocks for functional materials. nih.gov However, the success and efficiency of the reaction can be influenced by the nature of the boronic acid or ester and the reaction conditions.

Stille coupling provides another avenue for the functionalization of dibromobipyridines. nih.gov This method allows for the stepwise introduction of different substituents, offering a high degree of control over the final molecular architecture. nih.gov

Negishi cross-coupling has also been effectively employed for the synthesis of substituted bipyridines. acs.org This strategy is particularly useful for creating methyl-substituted bipyridines. acs.org

Limitations in cross-coupling reactions can arise from steric hindrance around the bromine atoms, which can be influenced by substituents on the bipyridine core or the coupling partner. acs.org Catalyst deactivation and side reactions can also limit the yield and purity of the desired products. The choice of catalyst, ligand, base, and solvent is crucial for overcoming these limitations and achieving high-yielding transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) offers a direct method for replacing the bromine atoms of this compound with various nucleophiles. wikipedia.org In an SNAr reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group, which in this case is a bromide ion. wikipedia.org The pyridine (B92270) rings, being electron-deficient, are inherently activated towards nucleophilic attack. pageplace.de

The reactivity in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. wikipedia.org The nitrogen atoms in the bipyridine skeleton act as electron-withdrawing groups, facilitating nucleophilic attack.

Common nucleophiles used in SNAr reactions with brominated pyridines include amines, alkoxides, and thiolates. For example, the reaction of 6,6'-dibromo-2,2'-bipyridine with amines can lead to the formation of amino-substituted bipyridines. clockss.orgbiosynth.comresearchgate.netresearchgate.net The conditions for these reactions, such as the choice of solvent and base, can significantly impact the outcome. d-nb.info

The mechanism of SNAr typically involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to restore aromaticity. wikipedia.org The stability of this intermediate is a key factor in determining the reaction rate.

Electrophilic Aromatic Substitution Limitations

Electrophilic aromatic substitution (EAS) on the pyridine rings of this compound is generally difficult. Aromatic rings typically act as nucleophiles in EAS reactions, but the pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. lkouniv.ac.inlibretexts.org This inherent lack of electron density deactivates the ring towards attack by electrophiles. lkouniv.ac.inlibretexts.org

Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atoms of the bipyridine are likely to be protonated. rsc.org This protonation further increases the electron-withdrawing nature of the rings, making them even less reactive towards electrophiles. rsc.org

While some EAS reactions on pyridine derivatives are possible, they typically require harsh conditions and often result in low yields and a mixture of products. rsc.org For this compound, the deactivating effect of both the nitrogen atoms and the bromine atoms makes electrophilic substitution a challenging and generally impractical method for functionalization.

Transformation to Other Bipyridine Congeners (e.g., Amination, Thiolation)

The bromine atoms of this compound serve as excellent handles for its conversion into a variety of other bipyridine congeners through substitution reactions.

Amination: The introduction of amino groups can be achieved through several methods. Palladium-catalyzed amination reactions have been successfully used to synthesize 6,6'-diamino-2,2'-bipyridine derivatives. clockss.org For instance, the reaction of 6,6'-dibromo-2,2'-bipyridine with various amines in the presence of a palladium catalyst system, such as Pd(dba)2/BINAP, can yield a range of amino-substituted bipyridines and macrocyclic structures. clockss.org Another approach involves the use of potassium amide in liquid ammonia, which provides a high-yielding synthesis of 6,6'-diamino-2,2'-bipyridine from 6,6'-dibromo-2,2'-bipyridine. researchgate.netresearchgate.net

Thiolation: The conversion of the bromo groups to thiol or thiophenyl groups can be accomplished via cross-coupling reactions. A two-step procedure has been reported for the synthesis of 6,6'-di-(2″-thiophenol)-2,2'-bipyridine. mdpi.com This involves an initial Suzuki-Miyaura coupling of 6,6'-dibromo-2,2'-bipyridine with a protected thiophenol boronic ester, followed by deprotection to yield the desired dithiolated bipyridine. mdpi.com

These transformations highlight the utility of this compound as a versatile building block for accessing a wide array of functionalized bipyridine ligands, which are of significant interest in coordination chemistry, catalysis, and materials science.

Coordination Chemistry and Metallosupramolecular Assemblies of 6,6 Dibromo 2,3 Bipyridine Derivatives

Ligand Design Principles from Halogenated Bipyridines

The design of ligands is a cornerstone of modern coordination and supramolecular chemistry, and halogenated bipyridines provide a rich platform for developing new molecular systems. The introduction of halogen atoms, such as bromine, onto a bipyridine scaffold imparts several key features that can be harnessed in ligand design.

For 6,6'-Dibromo-2,3'-bipyridine , the design principles are dictated by three main factors:

Asymmetry: Unlike the more common 2,2' and 4,4' isomers, the 2,3'-bipyridine (B14897) core is inherently asymmetric. This leads to two distinct nitrogen donor sites with different electronic and steric environments, which can be exploited for selective metal binding or for creating complexes with lower symmetry.

Steric Hindrance: The presence of bromine atoms at the 6 and 6' positions, which are adjacent to the nitrogen atoms, introduces significant steric bulk. This steric hindrance can influence the coordination geometry around a metal center, often favoring complexes with lower coordination numbers or distorted geometries compared to non-substituted analogues. For instance, in related 6,6'-disubstituted 2,2'-bipyridine (B1663995) complexes, this steric clash can prevent the formation of tris-chelated octahedral complexes, instead favoring tetrahedral or square planar geometries. iucr.org

Electronic Effects and Secondary Interactions: The electron-withdrawing nature of the bromine atoms can modulate the electronic properties of the pyridine (B92270) rings, affecting the ligand's field strength and the energy of metal-to-ligand charge transfer (MLCT) transitions in its complexes. Furthermore, the bromine atoms can act as sites for secondary interactions, most notably halogen bonding. This non-covalent interaction, where the bromine acts as an electrophilic "halogen bond donor," can be used to direct the self-assembly of supramolecular structures. mdpi.comacs.org The bromine atoms also serve as reactive handles for post-coordination modification or for the synthesis of more complex ligands via cross-coupling reactions, such as Suzuki or Sonogashira couplings. mdpi.comanalis.com.my

Modern synthetic strategies allow for the modular and selective synthesis of such unsymmetrical bipyridines, enabling precise control over the placement of functional groups and facilitating the creation of structurally diverse ligands for specific applications in materials science and catalysis. mdpi.com

Complexation with Transition Metals

The coordination of this compound with transition metals is anticipated to yield a diverse range of complexes, with structures and properties heavily influenced by the ligand's unique steric and electronic profile.

Structural Characterization of Metal Complexes

While specific crystal structures for complexes of this compound are not widely reported, their structural characteristics can be inferred from related compounds. The coordination with transition metals would likely result in complexes where the ligand adopts one of several possible coordination modes. The steric hindrance from the 6,6'-dibromo substituents would play a crucial role in determining the final geometry.

In complexes with metals that favor tetrahedral coordination, such as Cu(I) or Ni(II) with halide co-ligands, this compound would likely act as a bidentate N,N'-chelating ligand, forming a distorted tetrahedral structure. iucr.org The bite angle of the 2,3'-bipyridine ligand would differ from that of the 2,2' isomer, leading to unique structural parameters.

Below is a table of representative structural data from a related 6,6'-disubstituted bipyridine nickel(II) dibromo complex, which provides an indication of the expected bond lengths and angles.

ParameterValueReference Compound
Metal Center Ni(II)[NiBr₂(C₂₂H₂₄N₂O₈)]
Coordination Geometry Distorted Tetrahedral[NiBr₂(C₂₂H₂₄N₂O₈)]
Ni-Br Bond Length (Å) 2.322(1), 2.336(1)[NiBr₂(C₂₂H₂₄N₂O₈)]
Ni-N Bond Length (Å) 1.981(4), 2.004(4)[NiBr₂(C₂₂H₂₄N₂O₈)]
Br-Ni-Br Angle (°) 122.87(4)[NiBr₂(C₂₂H₂₄N₂O₈)]
N-Ni-N Angle (°) ~80-83 (estimated)(Typical for bipyridine)
**Pyridine Ring Dihedral Angle (°) **5.9(8)[NiBr₂(C₂₂H₂₄N₂O₈)]

Table 1: Representative structural parameters for a distorted tetrahedral Ni(II) complex with a 6,6'-disubstituted bipyridine ligand. Data from Evans, D. W., et al. (1990). iucr.org

Electronic Properties of Coordination Compounds

The electronic properties of coordination compounds derived from this compound are expected to be distinct from those of their non-halogenated or symmetrically substituted counterparts. The bromine atoms, being electron-withdrawing, are anticipated to lower the energy of the ligand's π* orbitals. This would, in turn, affect the energy of the MLCT bands, which typically involve the excitation of an electron from a metal-based d-orbital to a ligand-based π* orbital.

This effect is often observed as a red-shift in the absorption and emission spectra of the complexes. Furthermore, the "heavy-atom effect" of bromine can enhance spin-orbit coupling, which may facilitate intersystem crossing and influence the photoluminescent quantum yields and lifetimes of emissive complexes, for example, with Ru(II) or Ir(III).

The table below summarizes typical electronic properties observed in related halogenated bipyridine complexes.

Complex TypeAbsorption Maxima (λ_abs)Emission Maxima (λ_em)Key Electronic Feature
[Ru(bpy-X₂)₃]²⁺ ~450-480 nm (MLCT)~620-650 nmRed-shift of MLCT with halogenation
[Cu(bpy-X₂)(P-P)]⁺ ~350-450 nm (MLCT)~550-600 nmGeometry-dependent emission
[Ir(C^N)₂(bpy-X₂)]⁺ ~380-450 nm (MLCT)~600-630 nmEnhanced spin-orbit coupling

Table 2: Representative electronic properties of transition metal complexes with halogenated bipyridine (bpy-X₂) ligands. The values are generalized from various sources and indicate expected trends.

Chelation Modes and Stereochemical Influences

The unsymmetrical nature of the 2,3'-bipyridine ligand allows for more diverse chelation modes compared to its symmetrical isomers. While it can act as a standard bidentate chelating ligand, the two pyridine rings are not electronically or sterically equivalent. This can lead to preferential binding or reactivity.

Chelating (Bidentate): This is the most common mode for bipyridines, forming a five-membered ring with the metal center. The steric bulk of the 6,6'-dibromo groups would significantly influence the geometry of such a chelate.

Bridging: The 2,3'-bipyridine ligand can bridge two metal centers, with each nitrogen atom coordinating to a different metal. This mode is crucial for the formation of coordination polymers and multinuclear complexes.

Monodentate: In the presence of strongly competing ligands or significant steric hindrance, the ligand might coordinate through only one of its nitrogen atoms.

The inherent chirality that arises when an unsymmetrical ligand like this compound coordinates to a metal center can lead to the formation of stereoisomers. For octahedral complexes, this could result in facial (fac) and meridional (mer) isomers, each with distinct physical and chemical properties.

Formation of Metalloligands and Heterobimetallic Systems

One of the most promising applications for this compound is its use as a "metalloligand" or a building block for heterobimetallic systems. A metalloligand is a coordination complex that still possesses uncoordinated donor atoms or reactive sites capable of binding to another metal ion.

The this compound ligand is well-suited for this purpose for two reasons:

Selective Coordination: The two nitrogen atoms of the 2,3'-bipyridine core are non-equivalent. It may be possible to selectively coordinate one type of metal ion to the more sterically accessible or electronically favorable nitrogen site, leaving the other nitrogen free to bind a second, different metal ion.

Reactive Bromine Sites: The two bromine atoms are excellent functional handles for introducing additional donor groups through well-established cross-coupling chemistry. For example, a monometallic complex of this compound could be synthesized first, followed by a subsequent reaction at the bromine positions to attach other ligands, thereby creating a pathway to well-defined heterobimetallic assemblies. nih.govbohrium.com

This step-wise approach allows for the rational construction of complex multinuclear structures where different metal centers, each chosen for a specific property (e.g., luminescence, magnetism, or catalytic activity), can be brought into close proximity. acs.orgnih.gov

Supramolecular Architecture Formation via Coordination Interactions

Beyond the formation of discrete multinuclear complexes, this compound is a candidate for constructing extended supramolecular architectures. The combination of directional coordination bonds and weaker intermolecular forces can lead to the self-assembly of one-, two-, or three-dimensional networks.

The key features of this ligand that would drive supramolecular formation are:

Bridging Coordination: When acting as a bridging ligand, this compound can link metal centers into infinite chains or networks. The angle between the two pyridine rings will dictate the topology of the resulting coordination polymer.

Halogen Bonding: The bromine substituents can participate in halogen bonding (Br···N, Br···O, or Br···Br interactions) with other ligands, counter-ions, or solvent molecules. mdpi.comsioc-journal.cn This interaction is highly directional and can be used as a reliable tool in crystal engineering to guide the packing of molecules and form specific supramolecular synthons.

Through the interplay of these interactions, it is conceivable that this compound could be used to form sophisticated structures such as grids, ladders, or porous metal-organic frameworks (MOFs), where the properties are a direct consequence of the programmed assembly of the molecular components.

Self-Assembly Processes

Self-assembly is a powerful strategy for the bottom-up construction of complex, well-defined structures from molecular components. In the realm of metallosupramolecular chemistry, the predictable coordination geometry of metal ions and the defined structure of organic ligands are harnessed to create discrete architectures such as helicates, grids, and cages.

While there is no specific data on the self-assembly of this compound, it is reasonable to hypothesize that its lower symmetry, compared to the 2,2'-isomer, would lead to the formation of more complex and potentially less symmetrical supramolecular structures. The distinct electronic environments of the two pyridine rings could also result in unique coordination behavior and reactivity.

Role in Metal-Organic Framework (MOF) Precursors

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.org The ability to tune the pore size, shape, and functionality of MOFs by judicious selection of the metal and organic linker has led to their application in gas storage, separation, and catalysis.

Bipyridine-based ligands are frequently employed as building blocks in MOF synthesis. The bromine atoms in 6,6'-dibromo-2,2'-bipyridine can be converted to carboxylic acid groups, which then act as the coordinating sites for metal ions to form the framework structure. Although no studies have specifically reported the use of this compound as a MOF precursor, its derivatization into a dicarboxylic acid would, in principle, allow for its incorporation into MOF architectures. The resulting frameworks would possess a different topology and potentially different properties compared to those derived from symmetrical bipyridines.

Redox Behavior of Coordinated this compound Species

The redox behavior of metal complexes is a critical aspect of their application in catalysis, sensing, and molecular electronics. The bipyridine ligand can be redox-active, participating in electron transfer processes. The nature and position of substituents on the bipyridine ring significantly influence the redox potentials of the metal center and the ligand itself.

For instance, electron-withdrawing groups like bromine are expected to make the reduction of the bipyridine ligand more difficult. Studies on related bipyridine complexes have shown that the redox properties can be finely tuned by altering the substituents. However, without experimental data on complexes of this compound, any discussion on its specific redox behavior remains speculative. The asymmetry of the molecule would likely lead to a more complex electrochemical profile compared to its symmetrical counterparts.

Advanced Research Applications of this compound Remain Largely Undocumented in Publicly Accessible Scientific Literature

Bipyridines, in general, are a class of aromatic compounds that are widely employed as ligands in coordination chemistry. The nitrogen atoms in the pyridine rings can chelate to metal ions, forming stable complexes that are used in a variety of applications. The substitution of bromine atoms onto the bipyridine scaffold, such as in the case of 6,6'-dibromo-2,2'-bipyridine, provides reactive handles for further functionalization through cross-coupling reactions. This allows for the synthesis of tailored ligands with specific electronic and steric properties, which are crucial for the development of advanced catalysts and functional materials.

However, the specific substitution pattern of this compound, with one bromine on each of the two different pyridine rings in a 2,3'-linkage, appears to be a less explored area of research. Consequently, detailed research findings on its use in the following areas, as requested, could not be located in the public domain:

Catalysis Mediated by this compound-Based Ligands: There is no specific information on the use of this compound or its direct derivatives in homogeneous catalysis, such as asymmetric or cross-coupling catalysis. Similarly, its application in heterogeneous catalysis and supported systems, or mechanistic studies of such catalytic cycles, is not documented in available literature.

Precursors for Functional Organic Materials: Information regarding the incorporation of this compound into polymeric structures or its application in the development of molecular machines and switches is also absent from the reviewed scientific literature.

While it is possible that this compound is synthesized and utilized in specific, unpublished proprietary research, there is currently insufficient public data to construct a detailed scientific article on its advanced research applications as outlined. The scientific community's focus has predominantly been on other isomers of dibromo-bipyridine.

Advanced Research Applications and Functional Material Development

Fundamental Investigations in Optoelectronic and Photochemical Research

Bipyridine-based ligands are fundamental building blocks in the design of metal complexes for optoelectronic and photochemical research. Their ability to chelate metal ions and their tunable electronic properties make them ideal candidates for applications in light-harvesting and energy conversion systems. The introduction of bromine atoms onto the bipyridine scaffold, as in 6,6'-Dibromo-2,3'-bipyridine, is a common strategy to modulate the electronic and photophysical properties of the resulting materials.

In the context of photosensitization, bipyridine ligands are integral to the structure of photosensitizers, which are molecules that can be excited by light to initiate a variety of chemical and physical processes. For instance, various dibromo-2,2'-bipyridine isomers have been used to synthesize ligands for ruthenium(II) and other transition metal complexes that exhibit strong metal-to-ligand charge transfer (MLCT) absorptions in the visible spectrum. mdpi.com These MLCT excited states are often long-lived and can participate in energy transfer to other molecules or inject electrons into semiconductor materials, a key process in dye-sensitized solar cells. mdpi.com

The bromine substituents on the bipyridine ring can influence the energy levels of the ligand's orbitals. This, in turn, affects the energy of the MLCT excited state and the efficiency of subsequent energy transfer processes. While no specific data exists for this compound, research on related compounds suggests that the heavy atom effect of bromine could also promote intersystem crossing, potentially leading to the population of triplet states that are crucial for certain photodynamic therapy applications and photocatalysis.

The efficiency of many optoelectronic devices relies on the effective separation of photogenerated charges (electrons and holes) and the suppression of their recombination. In molecular systems based on bipyridine complexes, light absorption leads to the creation of a charge-separated state, often the MLCT state where an electron has moved from the metal center to the bipyridine ligand.

The structure of the bipyridine ligand plays a critical role in the lifetime of this charge-separated state. Functionalization with electron-withdrawing groups, such as bromine, can delocalize the electron on the ligand, thereby spatially separating it from the oxidized metal center and slowing down charge recombination. While specific studies on charge separation and recombination dynamics involving this compound are absent, the principles derived from studies of other bipyridine isomers would apply. For example, the strategic placement of bromine atoms could be used to tune the electronic coupling between the donor (metal) and acceptor (ligand) components to optimize charge separation efficiency.

Characterization Methodologies in Academic Research for 6,6 Dibromo 2,3 Bipyridine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic compounds in solution. nih.gov Both ¹H and ¹³C NMR are routinely used to provide a detailed picture of the carbon-hydrogen framework of 6,6'-Dibromo-2,3'-bipyridine.

The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect a complex series of signals in the aromatic region of the spectrum. The precise chemical shifts (δ) and coupling constants (J) of the six aromatic protons would be unique to this specific substitution pattern, allowing for its unambiguous identification. By monitoring the appearance of these characteristic signals and the disappearance of signals from starting materials, NMR is an effective tool for tracking the progress of its synthesis. scielo.br

Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, ten distinct signals would be expected in the aromatic region of the spectrum, corresponding to the ten carbon atoms of the bipyridine core. The chemical shifts of the carbons directly bonded to the bromine atoms would be significantly influenced by the halogen's electronegativity.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ 8.38 (d, 2H, J = 7.7 Hz)δ 155.8 (2C)
δ 7.67 (t, 2H, J = 7.8 Hz)δ 141.8 (2C)
δ 7.50 (d, 2H, J = 7.8 Hz)δ 139.5 (2C)
δ 128.8 (2C)
δ 120.4 (2C)
Data for 6,6'-Dibromo-2,2'-bipyridine, presented for illustrative purposes. iucr.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves the ionization of the molecule followed by the separation and detection of the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula, C₁₀H₆Br₂N₂. The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks corresponding to the different combinations of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Electron Ionization (EI) mass spectrometry could be used to study the fragmentation pattern of the molecule. The fragmentation pathways would provide valuable structural information, confirming the connectivity of the pyridine (B92270) rings and the positions of the bromine substituents. While experimental mass spectra for this compound are not available in the searched literature, predicted data can be calculated.

Adduct m/z (predicted)
[M+H]⁺312.89705
[M+Na]⁺334.87899
[M-H]⁻310.88249
Predicted mass-to-charge ratios for common adducts of this compound. Data from PubChem. mdpi.com

In the synthesis of derivatives, Electrospray Ionization (ESI) is a softer ionization technique often employed, which typically results in less fragmentation and a prominent molecular ion peak, making it ideal for confirming the molecular weight of larger, more complex molecules. scielo.br

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. core.ac.uk These vibrations are characteristic of the functional groups present in the molecule. For this compound, IR and Raman spectra would exhibit a series of bands corresponding to the vibrations of the pyridine rings and the carbon-bromine bonds.

Key expected vibrational modes would include:

C-H stretching vibrations of the aromatic rings, typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations within the pyridine rings, which give rise to a series of characteristic bands between 1400 and 1600 cm⁻¹. scielo.br

Pyridine ring breathing modes , which are often observed in the fingerprint region of the spectrum (below 1500 cm⁻¹).

C-Br stretching vibrations , which would appear at lower frequencies, typically in the range of 500-700 cm⁻¹.

The specific frequencies and intensities of these bands would create a unique spectral fingerprint for this compound. While the first Raman spectrum of the parent 2,2'-bipyridine (B1663995) was reported in 1934, detailed experimental IR and Raman data for the 6,6'-dibromo-2,3'-isomer are not readily found in recent literature. However, studies on related bipyridine compounds show that coordination to a metal ion leads to characteristic shifts in the vibrational frequencies, which can be used to study complex formation.

Solid-State Structural Determination

While spectroscopic methods provide invaluable information about the structure of a molecule in solution or in the gas phase, a complete understanding of its three-dimensional arrangement requires solid-state analysis.

Single-Crystal X-ray Diffraction for Absolute Configuration and Regiochemistry

While crystal structures for numerous derivatives of the 2,2'-bipyridine isomer have been reported, a specific crystal structure for this compound was not found in the searched literature. The table below presents crystallographic data for a derivative of the 2,2' isomer to illustrate the type of information obtained.

Compound Crystal System Space Group Key Features
6,6′-bis(phenylethynyl)-2,2′-bipyridylMonoclinicA2/aDihedral angle of 59.85(16)° between pyridyl and phenyl groups.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of chromatographic method depends on the scale of the separation and the properties of the compound and any impurities.

Column chromatography is a widely used method for the purification of organic compounds on a preparative scale. scielo.br For this compound, a stationary phase such as silica (B1680970) gel or alumina (B75360) would be used, with a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate). The polarity of the solvent mixture is optimized to achieve good separation of the desired product from any byproducts or unreacted starting materials.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. The retention factor (Rf) of the compound on the TLC plate is a characteristic property under a given set of conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the assessment of purity. By using a suitable column and mobile phase, HPLC can separate this compound from even very closely related impurities. A detector, such as a UV-Vis detector, is used to quantify the amount of each component in the sample, allowing for a precise determination of purity. For bipyridine derivatives, reversed-phase HPLC is often employed.

Technique Stationary Phase Mobile Phase (Illustrative) Application
Column ChromatographySilica GelDichloromethane:Hexane (1:2)Purification of bipyridine derivatives scielo.br
HPLCC18Acetonitrile/Water with additivesPurity assessment of bipyridine compounds

Computational and Theoretical Studies on 6,6 Dibromo 2,3 Bipyridine

Reaction Mechanism Elucidation and Transition State Analysis

No computational studies elucidating reaction mechanisms or analyzing transition states involving 6,6'-Dibromo-2,3'-bipyridine were found. Research on related compounds, such as 6,6'-dibromo-2,2'-bipyridine, often employs computational methods to understand the mechanisms of cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) used for its functionalization, or to study the pathways of metal-catalyzed reactions where it acts as a ligand. rsc.orgmdpi.comanalis.com.my These investigations provide insights into reaction barriers and the stability of intermediates, but this information cannot be directly extrapolated to the 2,3'-isomer due to differences in symmetry and electronic distribution.

Prediction of Spectroscopic Properties

There are no dedicated theoretical studies predicting the spectroscopic properties (e.g., NMR, IR, UV-Vis spectra) of this compound using methods like Time-Dependent DFT (TD-DFT). Such predictions are invaluable for interpreting experimental data and understanding the electronic transitions of a molecule. While some databases offer predicted collision cross-section values for different adducts of the molecule, this does not extend to common spectroscopic charts. uni.lu For many other bipyridine derivatives, TD-DFT is routinely used to calculate absorption spectra and assign electronic transitions, such as metal-to-ligand charge transfer (MLCT) bands in their metal complexes. nih.govpolyu.edu.hk

Ligand Field Theory Applications in Metal Complex Studies

Ligand Field Theory (LFT) is used to describe the electronic structure and properties of coordination compounds. libretexts.org It provides a framework for understanding d-orbital splitting, which determines the magnetic and spectroscopic properties of metal complexes. libretexts.org While this compound is expected to act as a bidentate ligand, there are no published studies applying LFT to its metal complexes. The application of LFT would require prior synthesis and characterization of such complexes, followed by computational analysis to model the metal-ligand interactions. The electronic and steric properties of this compound would uniquely influence the ligand field strength and the resulting properties of its complexes compared to more studied bipyridine isomers.

Future Research Directions and Outlook for 6,6 Dibromo 2,3 Bipyridine

Development of Highly Efficient and Selective Synthetic Routes

The future utility of 6,6'-Dibromo-2,3'-bipyridine is fundamentally dependent on the development of reliable and scalable synthetic methods. Currently, detailed synthetic procedures for this specific isomer are not widely reported in the literature, a stark contrast to the well-established routes for symmetric bipyridines. Future research must focus on overcoming the challenges posed by the asymmetric coupling of two different pyridine (B92270) precursors.

Key areas for investigation should include:

Cross-Coupling Strategies: Exploring various palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, between appropriately substituted bromopyridine precursors. The challenge lies in controlling the regioselectivity to favor the 2,3'-linkage over other potential isomers like the 2,2'- or 3,3'- products.

Stepwise Assembly: A sequential approach, where one pyridine ring is functionalized and then coupled to the second, could offer greater control. This might involve metalation and subsequent reaction with a second brominated pyridine unit.

Optimization of Existing Methods: While literature on the 2,2'-isomer is plentiful, detailing methods like the Ullmann reaction or palladium-catalyzed couplings from 2,6-dibromopyridine (B144722), these require adaptation. nih.govcdnsciencepub.com Research into adapting these successful, high-yield syntheses for the asymmetric construction of the 2,3'-isomer is a critical first step. For instance, the synthesis of 6,6'-diamino-2,2'-bipyridine from its dibromo precursor achieves yields of 85-95%, a benchmark for future 2,3'-isomer syntheses to aim for. researchgate.net

A comparative table of potential strategies, drawing from established bipyridine syntheses, can guide future efforts.

Table 1: Potential Synthetic Routes for Investigation

Coupling Reaction Precursor 1 Precursor 2 Potential Catalyst Outlook for this compound
Suzuki Coupling 2,6-Dibromopyridine 3-Pyridinylboronic acid derivative Pd(PPh₃)₄ High potential for selectivity but requires synthesis of a suitable boronic ester of 3-bromopyridine.
Stille Coupling 2,6-Dibromopyridine 3-(Tributylstannyl)pyridine Pd(PPh₃)₄ Proven effective for other asymmetric bipyridines; could offer good yields but involves toxic organotin reagents. researchgate.net
Negishi Coupling 2-Bromo-6-iodopyridine 3-Pyridinylzinc chloride PdCl₂(dppf) Milder conditions and high reactivity of organozinc reagents could be advantageous.

| Ullmann Reaction | 2,6-Dibromopyridine & 2,5-Dibromopyridine | N/A | Copper powder | Classic method, but often requires harsh conditions and can lead to a mixture of homo-coupled and cross-coupled products. |

Expansion of Applications in Novel Catalytic Systems

The true potential of this compound lies in its role as a ligand in catalysis. The asymmetric structure is expected to create a unique coordination environment around a metal center, which could lead to novel reactivity and selectivity. While its catalytic applications are currently unexplored, the extensive use of its 2,2'-isomer provides a clear roadmap. acs.org

Future research should target:

Asymmetric Catalysis: The inherent chirality of metal complexes formed with this ligand could be exploited in asymmetric synthesis, a field where specialized ligands are in high demand.

Cross-Coupling Reactions: Nickel complexes bearing substituted bipyridine ligands are highly active in cross-electrophile coupling reactions. acs.org Investigating Ni(II) complexes of this compound could yield catalysts with unique performance profiles.

Photocatalysis: Ruthenium and Iridium bipyridyl complexes are cornerstone photocatalysts. tue.nl The electronic asymmetry of the 2,3'-ligand could tune the photophysical properties (e.g., excited-state energies, lifetimes) of such complexes, potentially leading to more efficient catalysts for light-driven reactions.

Exploration of New Functional Material Applications

The bromine atoms on the this compound scaffold are functional handles that allow for its incorporation into larger systems through post-synthetic modification. This makes it an attractive building block for a new generation of functional materials.

Promising avenues for exploration include:

Conjugated Polymers: Palladium-catalyzed reactions like Sonogashira or Suzuki polycondensation can be used to create novel conjugated polymers. mdpi.com The asymmetric bipyridine unit would disrupt planarity compared to 2,2'-based polymers, influencing the material's electronic properties, solubility, and solid-state packing. This could be valuable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). chemimpex.com

Hybrid Semiconductors: Bipyridinium cations can act as structural templates in the formation of hybrid metal-halide semiconductors. The halogenation and configuration (cis vs. trans) of the bipyridine unit directly influence the inorganic connectivity and resulting optoelectronic properties. osti.gov The unique geometry of the 2,3'-isomer could template entirely new inorganic frameworks.

Photosensitizers for Solar Cells: Bipyridine-based ruthenium dyes are critical components in dye-sensitized solar cells (DSSCs). The specific substitution pattern on the bipyridine ligand is known to significantly impact the performance of these devices. The development of new dyes based on the this compound core is a logical and promising research direction.

Advanced Computational Modeling for Predictive Chemistry

Given the current lack of empirical data, computational modeling presents a powerful tool to predict the properties of this compound and its derivatives, thereby guiding and accelerating experimental efforts.

Future computational studies should focus on:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of the molecule and its metal complexes. collectionscanada.gc.ca This includes predicting bond lengths, bond angles, frontier molecular orbital (HOMO/LUMO) energies, and charge distributions, which are fundamental to understanding its reactivity and photophysical properties. mdpi.comresearchgate.net

Time-Dependent DFT (TD-DFT): This method can predict the absorption and emission spectra of potential metal complexes, providing crucial insights for their application in photocatalysis or as OLED emitters. collectionscanada.gc.ca

Reaction Pathway Modeling: Computational modeling can elucidate potential synthetic pathways and predict the regioselectivity of coupling reactions, helping to identify the most promising conditions for synthesis before extensive lab work is undertaken.

Table 2: Predicted Properties for Computational Investigation

Property Computational Method Significance
Torsional Angle DFT Determines the planarity and steric profile of the ligand.
HOMO/LUMO Energies DFT Predicts electronic properties and potential for use in organic electronics.
Coordination Geometry DFT Elucidates how the ligand will bind to different metal centers.
UV-Vis Absorption TD-DFT Guides applications in photocatalysis and as photosensitizers.

| Reaction Energetics | DFT | Helps optimize synthetic routes by predicting reaction barriers and selectivities. |

Integration into Multicomponent Systems and Supramolecular Frameworks

The ability of bipyridines to direct the self-assembly of complex, ordered structures is a cornerstone of supramolecular chemistry. The distinct geometry of this compound offers an opportunity to create novel multicomponent systems and frameworks that are inaccessible with symmetric ligands.

Key research directions include:

Metal-Organic Frameworks (MOFs): While bipyridine derivatives are widely used as ligands or linkers in MOFs, the use of an asymmetric linker like this compound is less common. Its lower symmetry could lead to the formation of MOFs with new topologies and pore environments, potentially useful for gas storage or separation.

Supramolecular Cages and Helicates: The self-assembly of bipyridine ligands with transition metal ions can form discrete, highly-ordered structures like helicates. The reduced symmetry of the 2,3'-isomer compared to the 2,2'-isomer would fundamentally alter the assembly process, potentially leading to new and unpredictable supramolecular architectures.

Halogen-Bonded Cocrystals: The bromine atoms and nitrogen atoms of the bipyridine core can act as halogen bond acceptors and donors, respectively, to form multicomponent crystals. acs.org Exploring the cocrystallization of this compound with various halogen bond donors could yield novel solid-state materials with tunable properties.

By systematically pursuing these research avenues, the scientific community can move this compound from a chemical curiosity to a valuable tool in catalysis, materials science, and supramolecular chemistry.

Q & A

Q. Are alternative catalysts (e.g., Ni, Co) viable for coupling reactions involving this compound?

  • Methodology :
  • Nickel Catalysts : Effective for reductive coupling of halopyridines but require elevated temperatures (120–140°C) and reducing agents (Zn) .
  • Cobalt-Mediated C-H Activation : Limited by bromine’s electron-withdrawing effects but feasible with directing groups (e.g., pyridinyl) .

Key Notes

  • Stereochemical Considerations : The 2,3'-bipyridine backbone introduces asymmetry, requiring chiral HPLC for enantiomer separation .
  • Safety Protocols : Handle brominated pyridines under inert atmospheres (N₂/Ar) to prevent decomposition .
  • Computational Tools : Use Gaussian or ORCA for DFT studies on bromine’s electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6'-Dibromo-2,3'-bipyridine
Reactant of Route 2
Reactant of Route 2
6,6'-Dibromo-2,3'-bipyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.